C2-Chlorination Shifts Adenine-Uracil Dimerization from Watson-Crick to Hoogsteen-Type Hydrogen Bonding
2-Chloro-9-ethyladenine (the target compound) forms almost exclusively Hoogsteen-type dimers with 1-cyclohexyluracil in low-temperature NMR studies, whereas the comparator 8-bromo-9-ethyladenine and 2-amino-9-ethylpurine predominantly adopt Watson-Crick-type dimers under identical conditions. The C2 chlorine substituent drives this dimer preference to a near-complete (>90%) Hoogsteen population, in contrast to the mixed populations observed for the non-chlorinated analog 9-ethyladenine, which exhibits coexisting Watson-Crick and Hoogsteen dimers in CDCl3 solution [1].
| Evidence Dimension | Dimerization mode preference (Hoogsteen vs Watson-Crick) with uracil |
|---|---|
| Target Compound Data | 2-Chloro-9-ethyladenine: almost completely Hoogsteen-type dimer (estimated >90% population) |
| Comparator Or Baseline | 8-Bromo-9-ethyladenine: predominantly Watson-Crick-type dimer; 2-Amino-9-ethylpurine: predominantly Watson-Crick-type dimer; 9-Ethyladenine (unsubstituted): mixed Watson-Crick/Hoogsteen dimers coexisting |
| Quantified Difference | Qualitative but unambiguous: near-complete Hoogsteen preference vs. predominant Watson-Crick preference for comparators; reversal of dominant dimer geometry |
| Conditions | Low-temperature 1H NMR spectroscopy at ca. -30 °C to -56 °C in CDCl3 or similar solvent; adenine derivative mixed with 1-cyclohexyluracil; amino proton signal splitting used to assign syn/anti conformers and dimer type |
Why This Matters
For researchers designing molecular recognition systems (imprinted polymers, synthetic receptors, or DNA-binding probes), the predictable and near-exclusive Hoogsteen pairing of the 2-chloro compound offers a defined binding geometry that the mixed-mode Watson-Crick/Hoogsteen behavior of 9-ethyladenine and the Watson-Crick preference of 8-bromo-9-ethyladenine cannot provide.
- [1] Kyogoku, Y.; Iwahashi, H.; Sugeta, H. Detection of separated amino proton resonance signals of adenine derivatives of low temperature and its application to estimation of population of the adenine-uracil dimers in solution. Nucleic Acids Res. 1980, 8, 3555–3564. View Source
